![molecular formula C10H19O5PS B14742387 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 867-21-0](/img/structure/B14742387.png)
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19O6P It is a derivative of methacrylic acid and contains a diethoxyphosphorothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(diethoxyphosphorothioyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as flame retardancy and enhanced thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form strong, durable bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of high-performance materials for various industrial applications, including electronics and automotive sectors.
Mecanismo De Acción
The mechanism of action of 2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the methacrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that impart unique mechanical and chemical properties to the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Diethoxyphosphinyl)oxy]ethyl methacrylate: Similar in structure but contains a phosphinyl group instead of a phosphorothioyl group.
2-[(Diethoxyphosphoryl)oxy]ethyl methacrylate: Contains a phosphoryl group, differing in the oxidation state of phosphorus.
Methacrylic acid 2-(diethoxyphosphinyloxy)ethyl ester: Another derivative of methacrylic acid with a different phosphorus-containing group.
Uniqueness
2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential for forming strong coordination complexes. This uniqueness makes it valuable in applications requiring specific chemical and physical properties that are not achievable with other similar compounds.
Propiedades
Número CAS |
867-21-0 |
|---|---|
Fórmula molecular |
C10H19O5PS |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
2-diethoxyphosphinothioyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-13-16(17,14-6-2)15-8-7-12-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
Clave InChI |
MAMNJOKYWWTQLG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


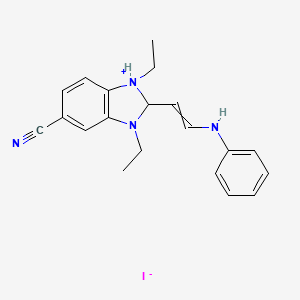

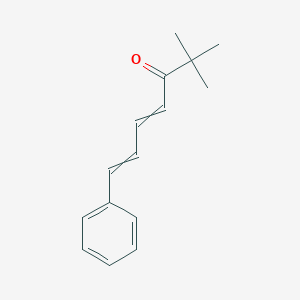
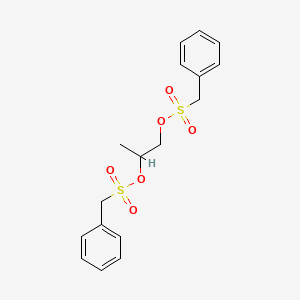
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
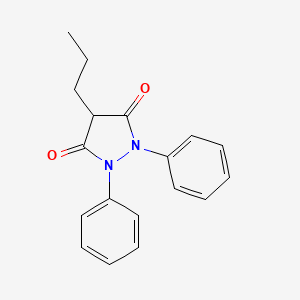
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
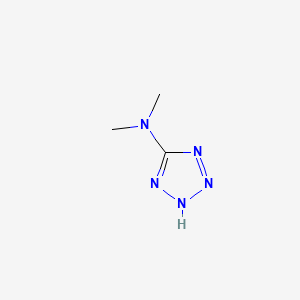

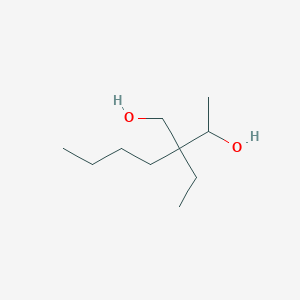
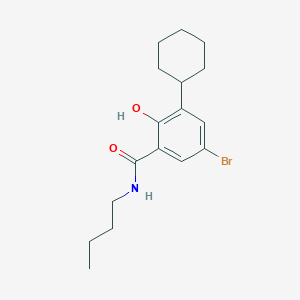
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
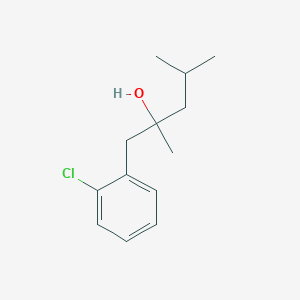
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
